5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
“5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 156377-70-7 . It has a molecular weight of 215.22 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 207.2±50.0 °C and a predicted density of 1.79±0.1 g/cm3 . Its pKa is predicted to be 5.28±0.40 .
Scientific Research Applications
Diastereoselective Formal 1,3-Dipolar Cycloaddition
This compound is used in a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N -2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones. This process efficiently leads to the desymmetrization of cyclopentene-1,3-diones .
Crystal Structure Analysis
The crystal structure of 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one, a compound related to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol, has been studied .
3. Preparation of Cyclic N-Aryl Hydroxamic Acids It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .
Enhancing Battery Technologies
The compound has found applications in enhancing battery technologies. For instance, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether was used as a support solvent in solvate ionic liquid (SIL) based on glyme-lithium salt for lithium–sulfur batteries. This has notably improved the cycle and rate capability of these batteries.
Asymmetric Synthesis of Thiazolo Triazoles
The method developed in this work provides concise and generalized access to thiazolo triazoles containing a chiral (trifluoro)ethylamine group .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with a trifluoroethyl group have been used as acaricides , suggesting that the compound may target pests such as mites.
Mode of Action
It is known that compounds with similar structures have been used as acaricides, which work by disrupting the normal function of the nervous system in pests .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the normal function of the nervous system in pests, leading to their death .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to the death of pests such as mites by disrupting their nervous system .
Action Environment
It is known that similar compounds have been used effectively as acaricides, suggesting that the compound may be stable and effective in various environmental conditions .
properties
IUPAC Name |
5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXVNUIBDLAADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
156377-70-7 | |
Record name | 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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